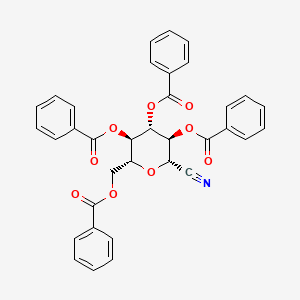

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a chemical compound with the molecular formula C35H27NO9 . It is a derivative of D-glucopyranose .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide can be analyzed based on its IUPAC name, [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate . This suggests that the compound has a glucopyranose ring structure with benzoyl groups attached at the 2, 3, 4, and 6 positions .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is 596.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count . The XLogP3-AA value is 5.8 , which provides an estimate of the compound’s lipophilicity.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is utilized in various synthetic pathways and chemical transformations. The synthesis of 1-deoxy-1-thiocyanato-d-glycopyranosyl cyanides demonstrates the reactivity of such compounds in producing thiocyanato-cyanides and highlights the significant anomeric effect of the thiocyanate group. This application is crucial in understanding the structural behavior of glycosyl cyanides and their derivatives (Somsák et al., 2001). Furthermore, the transformation of β-D-glucopyranosyl cyanides into amidoximes, which are then acylated to provide benzyl- and benzoyl-protected O-acylamidoximes, shows the compound's versatility in chemical synthesis. These reactions form a basis for the production of various glucopyranosyl-substituted derivatives, which have shown potential as glycogen phosphorylase inhibitors, indicating the compound's importance in medicinal chemistry (Benltifa et al., 2006).

Glycogen Phosphorylase Inhibition

Several studies have explored the potential of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide derivatives as glycogen phosphorylase inhibitors. The preparation of derivatives, such as C-(1-deoxy-1-N-substituted-D-glucopyranosyl)formic acid, highlights the compound's role in producing inhibitors that show weak activity against muscle glycogen phosphorylase b. These findings are significant for understanding the compound's potential applications in treating metabolic disorders such as diabetes (Czifrák et al., 2005).

Structural Studies and Conformation Analysis

The compound's derivatives have also been used in structural and conformational studies. Research into the crystal structures of various benzoylated derivatives, including 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, has provided insights into the effects of O-benzoylation on bond lengths, angles, and torsion angles. These studies are crucial for understanding the physical and chemical properties of glycosylated compounds and for designing structurally related molecules with specific properties (Turney et al., 2019).

Glycosylation and Drug Synthesis

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is an important intermediate in glycosylation processes, serving as a precursor for the synthesis of various glycoconjugates with potential biological activity. Studies have shown its use in synthesizing thiazol-2(3H)-imine-linked glycoconjugates, indicating the compound's role in developing novel drugs and biologically active molecules (Zhou et al., 2008).

Propriétés

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRAWZFZMGIKG-JWXZHISWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457830 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide | |

CAS RN |

286369-05-9 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)